molecular formula C12H16N4O3S B3084130 4-Amino-6-(3,4,5-trimethoxyphenyl)-1,6-dihydro-1,3,5-triazine-2-thiol CAS No. 1142208-26-1

4-Amino-6-(3,4,5-trimethoxyphenyl)-1,6-dihydro-1,3,5-triazine-2-thiol

Cat. No.: B3084130
CAS No.: 1142208-26-1
M. Wt: 296.35 g/mol
InChI Key: WPZCJULRKACUJT-UHFFFAOYSA-N
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Description

4-Amino-6-(3,4,5-trimethoxyphenyl)-1,6-dihydro-1,3,5-triazine-2-thiol is a useful research compound. Its molecular formula is C12H16N4O3S and its molecular weight is 296.35 g/mol. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial and Antitumor Activities

Triazine derivatives have been extensively studied for their biological activities. Research indicates that various 1,3,5-triazine compounds demonstrate promising antimicrobial, antifungal, and antitumor activities. For instance, certain 1,2,4-triazole and 1,3,5-triazine derivatives have been synthesized and found to possess significant antimicrobial effects against a range of microorganisms (Bektaş et al., 2007). Moreover, compounds containing the 1,3,5-triazine structure have demonstrated antitumor properties, suggesting their potential as chemotherapeutic agents (Brzozowski & Saczewski, 2002).

Electrochemical Applications

The electrochemical behavior of triazine derivatives has been a subject of interest, particularly in non-aqueous media. Studies involving electroreduction of specific triazine compounds in dimethylformamide revealed intricate redox behavior and provided insights into the electrochemical properties of these compounds. Such findings can contribute to the development of new materials and applications in the field of electrochemistry (Farzinnejad et al., 2005).

Development of Hybrid Molecules

Researchers have explored the synthesis of hybrid molecules incorporating the 1,3,5-triazine structure. These molecules, with multiple pharmacophore fragments, show promise in various biological actions, including anticoagulant activity. The creation of such hybrid structures is pivotal in the field of medicinal chemistry, paving the way for the development of new therapeutic agents (ChemChemTech, 2023).

Polymer Development

The synthesis of polymers incorporating 1,3,5-triazine units has been reported, with these materials exhibiting unique optical properties and electronic characteristics. Such polymers have potential applications in various fields, including electronics and materials science (Yamamoto et al., 2006).

Properties

IUPAC Name

4-amino-2-(3,4,5-trimethoxyphenyl)-2,5-dihydro-1H-1,3,5-triazine-6-thione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N4O3S/c1-17-7-4-6(5-8(18-2)9(7)19-3)10-14-11(13)16-12(20)15-10/h4-5,10H,1-3H3,(H4,13,14,15,16,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPZCJULRKACUJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C2NC(=S)NC(=N2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N4O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-Amino-6-(3,4,5-trimethoxyphenyl)-1,6-dihydro-1,3,5-triazine-2-thiol
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4-Amino-6-(3,4,5-trimethoxyphenyl)-1,6-dihydro-1,3,5-triazine-2-thiol
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4-Amino-6-(3,4,5-trimethoxyphenyl)-1,6-dihydro-1,3,5-triazine-2-thiol
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4-Amino-6-(3,4,5-trimethoxyphenyl)-1,6-dihydro-1,3,5-triazine-2-thiol
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4-Amino-6-(3,4,5-trimethoxyphenyl)-1,6-dihydro-1,3,5-triazine-2-thiol
Reactant of Route 6
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4-Amino-6-(3,4,5-trimethoxyphenyl)-1,6-dihydro-1,3,5-triazine-2-thiol

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